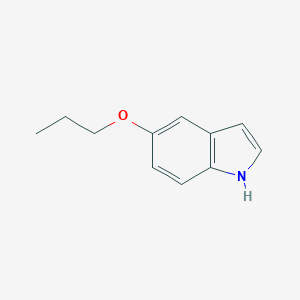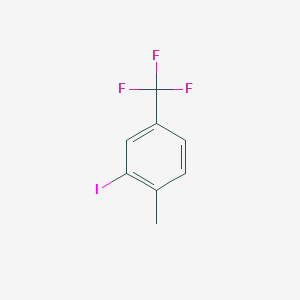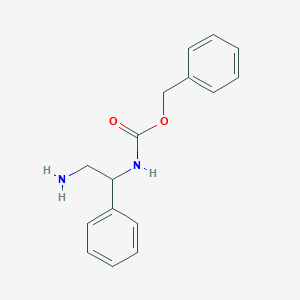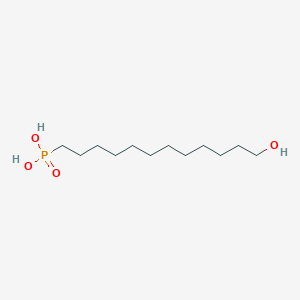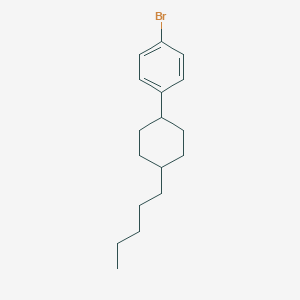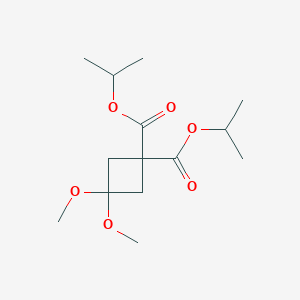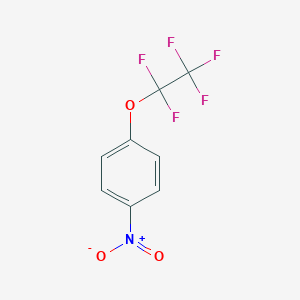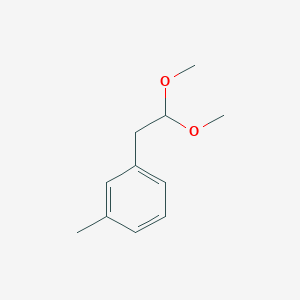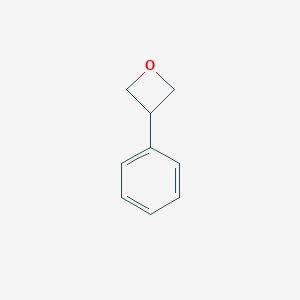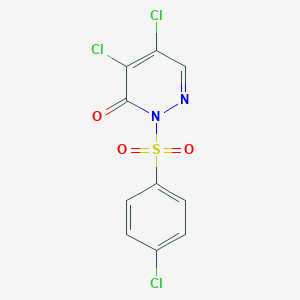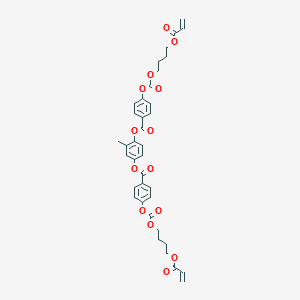
H-Ser-Leu-Leu-OH
描述
“H-Ser-Leu-Leu-OH” is a tripeptide composed of the amino acids serine (Ser), leucine (Leu), and leucine (Leu). It has a molecular formula of C15H29N3O5 and a molecular weight of 331.41 . It is also known as L-Leucine, L-seryl-L-leucyl- . Serylleucine, a dipeptide, can be detected in urine as a metabolite and is a biomarker in TB studies .
科学研究应用
Supramolecular Self-Assembly
The compound H-Ser-Leu-Leu-OH (Serine-Leucine-Leucine) plays a role in the study of supramolecular self-assembly. Karle and Ranganathan (2009) explored the hydrogen-bonding patterns in supramolecular self-assembly of core oxalo retro-peptides. They noted that in the crystal structure of MeO-Ser-Leu-COCO-Leu-Ser-OMe, the OH in the Ser side-chains form hydrogen bonds with the backbone carbonyl of Leu groups from neighboring molecules, highlighting the structural significance of these peptides (Karle & Ranganathan, 2009).
Anti-Hepatic Cancer Activity
H-Ser-Leu-Leu-OH is also involved in medical research, particularly in cancer studies. Ding et al. (2004) synthesized YSL (a peptide including Ser-Leu), demonstrating its distribution and anti-hepatic cancer activity. Their study revealed that YSL could increase the survival time of H22 tumor cells implanted in mice, suggesting its potential in cancer therapy (Ding et al., 2004).
Peptide Substrates in Enzyme Studies
Raymond and Bricas (1979) researched the use of chromophoric hexapeptide substrates, including H-Leu-D-Ser-Phe(N0 2 )-Nle-Ala-Leu-OMe, in enzyme studies. They concluded that the β-OH group of the Ser residue is involved in interactions between chymosin and its substrates, demonstrating the utility of peptides like H-Ser-Leu-Leu-OH in enzymatic research (Raymond & Bricas, 1979).
Copper(II) Ion Coordination
The coordination of metal ions by peptides is another area of research. Matera-Witkiewicz, Kapczyńska, and Stefanowicz (2014) studied the binding properties of peptides, including those similar to H-Ser-Leu-Leu-OH, with copper(II) ions. Their findings provide insights into the metal-peptide interactions, which are crucial in understanding various biochemical and physiological processes (Matera-Witkiewicz, Kapczyńska, & Stefanowicz, 2014).
Neuroprotective Properties
The peptide H-Ser-Leu-Leu-OH (LSAL) is studied for its potential neuroprotective properties. Seguin, Seznec, and Fillion (1997) found that LSAL, also known as 5-HT-moduline, can affect the functional activity of central 5-HT1B receptors in rats, suggesting its role in adaptative control of the serotonergic system. This research opens doors to potential applications in neurological disorders such as anxiety and depression (Seguin, Seznec, & Fillion, 1997).
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-8(2)5-11(17-13(20)10(16)7-19)14(21)18-12(15(22)23)6-9(3)4/h8-12,19H,5-7,16H2,1-4H3,(H,17,20)(H,18,21)(H,22,23)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLONWHIORGALA-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427222 | |
| Record name | CTK0G7128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-Leu-Leu-OH | |
CAS RN |
10329-74-5 | |
| Record name | CTK0G7128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



